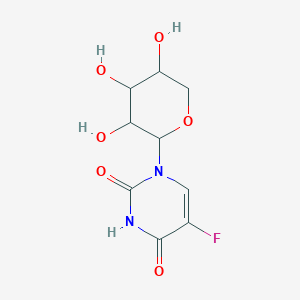

5-fluoro-1-pentopyranosylpyrimidine-2,4(1H,3H)-dione

Description

Propriétés

Formule moléculaire |

C9H11FN2O6 |

|---|---|

Poids moléculaire |

262.19 g/mol |

Nom IUPAC |

5-fluoro-1-(3,4,5-trihydroxyoxan-2-yl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H11FN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(13)2-18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17) |

Clé InChI |

IXJSKGVGPNZCGA-UHFFFAOYSA-N |

SMILES canonique |

C1C(C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthesis of 5-Fluorouracil Derivatives

The preparation of 5-fluorouracil derivatives as suitable precursors for glycosylation is a critical first step. Various approaches have been developed to prepare these derivatives with appropriate protecting or activating groups.

According to experimental data from search results, 5-fluorouracil can be acylated with pentanoyl chloride to yield 5-fluoro-1-(1-oxopentyl)-2,4(1H,3H)-pyrimidinedione, which serves as a valuable intermediate in some synthetic routes. The general procedure involves:

5-Fluorouracil + Pentanoyl chloride → 5-Fluoro-1-(1-oxopentyl)-2,4(1H,3H)-pyrimidinedione

This reaction is typically conducted in pyridine, and the product can be recrystallized from diethyl ether at low temperatures (around 253 K).

Preparation of Pentopyranosyl Donors

The synthesis of activated pentopyranosyl donors is a crucial step in the preparation of the target compound. These donors must have appropriate leaving groups at the anomeric position and protective groups at the remaining hydroxyl groups.

Table 1: Protection Strategies for Pentopyranosyl Donors

| Hydroxyl Position | Common Protecting Groups | Advantages | Disadvantages |

|---|---|---|---|

| O-2, O-3, O-4 | Benzyl ethers | Stable under various conditions; removable by hydrogenolysis | Require multiple steps for installation |

| O-2, O-3, O-4 | Acetyl/Benzoyl esters | Neighboring group participation (stereocontrol) | Can be labile under certain conditions |

| O-2, O-3, O-4 | Silyl ethers | Selective installation and removal | Less stable under acidic conditions |

| O-2, O-3 | Isopropylidene acetal | One-step protection of vicinal diols | Limited to specific diol configurations |

From the search results, we can see that benzyl ethers are frequently employed as protecting groups for sugar hydroxyl functions, as evidenced in the synthesis of related compounds. For example, in the preparation of 2-C-(β-D-glucopyranosyl)-pyrimidines, O-perbenzylated precursors were used.

Direct Glycosylation Methods

Silylation-Glycosylation Procedure

One of the most widely used methods for nucleoside synthesis is the silylation-glycosylation procedure, which involves:

- Silylation of the nucleobase (5-fluorouracil) to enhance solubility and nucleophilicity

- Reaction with an activated pentopyranosyl donor

- Deprotection of the sugar hydroxyl groups

The detailed procedure based on research findings includes:

- Treatment of 5-fluorouracil with hexamethyldisilazane (HMDS) and a catalytic amount of ammonium sulfate or trimethylsilyl chloride

- Reaction of the silylated 5-fluorouracil with a protected pentopyranosyl donor in the presence of a Lewis acid catalyst

- Desilylation with aqueous workup

- Deprotection of the sugar hydroxyl groups

Table 2: Reaction Conditions for Silylation-Glycosylation Method

| Step | Reagents | Conditions | Time | Yield (%) |

|---|---|---|---|---|

| Silylation | HMDS, (NH₄)₂SO₄ or TMSCl | 80-100°C | 2-4 h | 95-98 |

| Glycosylation | Protected pentopyranosyl donor, Lewis acid (SnCl₄, TMSOTf) | DCM or ACN, -78°C to RT | 2-8 h | 65-85 |

| Deprotection | NaOMe/MeOH or BCl₃/DCM | 0°C to RT | 2-12 h | 70-90 |

Vorbrüggen Glycosylation

The Vorbrüggen glycosylation is a modification of the silylation-glycosylation procedure specifically developed for nucleoside synthesis. This method has been adapted for the preparation of various fluorinated nucleosides, including those with pentopyranosyl sugars.

Key features of this method include:

- Silylation of the nucleobase with N,O-bis(trimethylsilyl)acetamide (BSA)

- Use of trimethylsilyl triflate (TMSOTf) as both a Lewis acid catalyst and silylating agent

- Glycosylation with 1-O-acetylated sugar derivatives

From the search results, we can infer that this method could be adapted for our target compound using a 1-O-acetyl-2,3,4-tri-O-protected pentopyranose as the donor.

Phase-Transfer Catalysis Methods

Phase-transfer catalysis offers an alternative approach for the glycosylation of 5-fluorouracil. This method involves:

- Deprotonation of 5-fluorouracil using a strong base in a biphasic system

- Phase-transfer of the resulting anion to the organic phase

- Nucleophilic substitution with a suitably activated pentopyranosyl donor

Based on the synthesis of related compounds described in the search results, particularly the preparation of fluorinated nucleoside analogues, this method could be applied to our target compound.

Pentopyranosyl Donor Activation Strategies

Various methods for activating the pentopyranosyl donor at the anomeric position have been developed. The choice of activation method significantly impacts the efficiency and stereoselectivity of the glycosylation.

Halogenation Methods

Conversion of the pentopyranose to the corresponding glycosyl halide (bromide, chloride) provides reactive donors for glycosylation. From the available research data:

Table 3: Preparation of Glycosyl Halides

| Halide | Reagents | Conditions | Yield (%) | Advantages |

|---|---|---|---|---|

| Bromide | HBr/AcOH or PBr₃ | 0°C, 1-3 h | 70-85 | Highly reactive |

| Chloride | SOCl₂/Py or TCT/DMF | 0°C to RT, 2-4 h | 75-90 | More stable than bromides |

| Iodide | TMSI or I₂/PPh₃ | -20°C to RT, 1-2 h | 60-80 | Highest reactivity |

Thioglycoside Activation

Based on search result, thioglycosides serve as versatile glycosyl donors that can be activated with various promoters. The study on 6-mono-, di-, and trifluoro S-phenyl 2,3,4-tri-O-benzyl-thiorhamnopyranosides provides insights into the effect of fluorine substituents on glycosylation stereoselectivity.

For the preparation of our target compound, a thioglycoside approach might involve:

- Synthesis of S-phenyl 2,3,4-tri-O-protected pentopyranoside

- Activation with promoters such as N-iodosuccinimide/triflic acid or 1-benzenesulfinyl piperidine/triflic anhydride

- Glycosylation with silylated 5-fluorouracil

The research findings indicate that the stereochemical outcome depends on the electronic properties of the sugar, which can be modulated by the presence of electron-withdrawing groups.

Direct N-Glycosylation Methods

Sodium Salt Method

A direct approach involves forming the sodium salt of 5-fluorouracil followed by reaction with an activated pentopyranosyl donor. Based on the synthesis of related compounds in the search results, particularly the preparation of 5-fluoro-1-[(4S,5R)-5-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]pyrimidine-2,4(1H,3H)-dione, this method could involve:

- Treatment of 5-fluorouracil with sodium hydride in DMF

- Addition of a protected pentopyranosyl halide or triflate

- Deprotection of the sugar hydroxyl groups

DBU-Mediated Glycosylation

The search results indicate that 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been successfully employed as a base in the alkylation of imides. This strategy could be adapted for the N-glycosylation of 5-fluorouracil with activated pentopyranosyl donors. The general procedure would involve:

- Treatment of 5-fluorouracil with a catalytic amount of DBU in acetone

- Addition of the activated pentopyranosyl donor

- Refluxing for an extended period (60-70 h based on related reactions)

- Purification by column chromatography

Table 4: Comparison of Different N-Glycosylation Methods

| Method | Base/Catalyst | Solvent | Temperature | Time | Yield (%) | Stereoselectivity |

|---|---|---|---|---|---|---|

| Sodium Salt | NaH | DMF | 0°C to RT | 4-12 h | 65-80 | Moderate to good |

| DBU-Mediated | DBU | Acetone | Reflux | 60-70 h | 60-75 | Variable |

| Silylation-Glycosylation | Lewis acid | DCM/ACN | -78°C to RT | 2-8 h | 65-85 | Good to excellent |

| Phase-Transfer | K₂CO₃/KI | Acetone | Reflux | 30 h | 70-85 | Moderate |

Stereocontrol in Glycosylation

The control of anomeric stereochemistry is crucial in the synthesis of 5-fluoro-1-pentopyranosylpyrimidine-2,4(1H,3H)-dione. Several factors influence the stereochemical outcome:

Neighboring Group Participation

The presence of participating groups (e.g., acetyl, benzoyl) at the C-2 position of the pentopyranosyl donor can direct the stereochemistry of the glycosylation. From the available research findings, particularly the synthesis of related glycosylated compounds, this approach typically leads to 1,2-trans glycosides.

Influence of Reaction Conditions

Based on the search results, specifically the study on the effect of fluorine substituents on glycosylation stereoselectivity, factors such as temperature, solvent, and the nature of the Lewis acid significantly impact the anomeric selectivity. The research indicates that:

- Lower temperatures generally favor higher stereoselectivity

- More polar solvents tend to decrease β-selectivity

- The strength of the Lewis acid affects the stability of glycosyl triflate intermediates and consequently the stereochemical outcome

Table 5: Effect of Reaction Parameters on Stereoselectivity

| Parameter | Variation | Effect on α:β Ratio | Comments |

|---|---|---|---|

| Temperature | Lower (-78°C vs. RT) | Increased β-selectivity | Kinetic control predominates |

| Solvent | DCM vs. ACN | DCM favors β-selectivity | Less polar solvents favor β-anomer |

| Lewis Acid | SnCl₄ vs. TMSOTf | TMSOTf gives higher β-selectivity | Related to intermediate stability |

| C-2 Group | Participating vs. Non-participating | Participating gives β-selectivity | Neighboring group effect |

Post-Glycosylation Modifications

After successful glycosylation, several post-glycosylation modifications may be necessary to obtain the final this compound.

Deprotection Strategies

The removal of protecting groups from the sugar hydroxyl functions is typically the final step in the synthesis. Based on the search results, particularly the preparation of related nucleosides, several methods can be employed:

- O-Benzyl deprotection: Catalytic hydrogenolysis using Pd/C or Pd(OH)₂/C in an acidified EtOAc-EtOH solvent mixture

- O-Acyl deprotection: Treatment with NaOMe in MeOH (Zemplén deacylation) or NH₃/MeOH

- Silyl ether deprotection: Treatment with TBAF in THF or acidic conditions

- Isopropylidene acetal deprotection: Aqueous acid hydrolysis (e.g., TFA/H₂O or HCl/MeOH)

The search results indicate that hydrogenolysis conditions may be problematic for compounds containing cyano groups due to catalyst poisoning. This observation should be considered when designing deprotection strategies for elaborated derivatives.

Functional Group Transformations

In some synthetic approaches, it may be necessary to perform functional group transformations after glycosylation. For example, if a protected 5-fluorouracil derivative is used in the glycosylation, subsequent deprotection of the nucleobase would be required.

From the search results, particularly the synthesis of cytosine nucleosides from uracil derivatives, such transformations might include:

- Conversion of uracil to cytosine derivatives via thiation followed by amination

- Installation of additional functionality at the 5-position of the pyrimidine ring

- Modification of the sugar moiety (e.g., oxidation, reduction, fluorination)

Purification and Characterization

The purification and characterization of this compound and its intermediates are essential aspects of the preparation process.

Purification Methods

Based on the search results, common purification techniques include:

- Column chromatography on silica gel using gradient elution with various solvent systems (e.g., chloroform/methanol, petroleum ether/ethyl acetate)

- Recrystallization from appropriate solvents (e.g., diethyl ether, hexane)

- Reverse-phase chromatography for polar, deprotected nucleosides

- Ion exchange chromatography for charged derivatives

Characterization Techniques

The characterization of this compound and its intermediates typically involves:

- NMR spectroscopy (¹H, ¹³C, ¹⁹F)

- Mass spectrometry

- Infrared spectroscopy

- Elemental analysis

- X-ray crystallography for solid-state structural confirmation

From the search results, particularly the characterization data for 5-fluoro-3,4-dihydro-2,4-dioxo-N-(3-indolylmethyl)-1(2H-pyrimidinecarboxamide) and 5-fluoro-1-(tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione, typical spectroscopic features include:

- ¹H NMR signals for the H-6 proton of the pyrimidine ring at approximately δ 7.7-8.0 ppm (d, J ≈ 8 Hz)

- ¹H NMR signals for the H-5 proton at approximately δ 5.8-6.1 ppm (d, J ≈ 8 Hz)

- ¹⁹F NMR signal at approximately δ -75 ppm

- IR bands for NH stretching (3300-3400 cm⁻¹), C=O stretching (1690-1740 cm⁻¹), and C-F stretching (approximately 1235 cm⁻¹)

Analyse Des Réactions Chimiques

Types of Reactions

5-fluorouridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 5-fluorouracil, a compound with significant antineoplastic activity.

Reduction: Reduction reactions can convert it back to uridine or other derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often require catalysts or specific solvents to proceed efficiently.

Major Products

5-Fluorouracil: Formed through oxidation.

Uridine: Formed through reduction.

Various nucleoside analogues: Formed through substitution reactions.

Applications De Recherche Scientifique

5-fluorouridine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in studies of nucleic acid metabolism and function.

Medicine: Utilized as an antineoplastic agent in cancer therapy. It inhibits RNA synthesis and function, leading to cell death in rapidly dividing cells.

Industry: Used in the production of pharmaceuticals and as a research tool in drug development.

Mécanisme D'action

5-fluorouridine exerts its effects primarily by incorporating into RNA in place of uridine. This incorporation disrupts RNA processing and function, leading to the inhibition of protein synthesis and cell death. The compound targets rapidly dividing cells, making it effective against cancer cells. It also inhibits the enzyme thymidylate synthase, further disrupting DNA synthesis and repair .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on Planarity and Crystal Packing

The nature of the N1 substituent significantly impacts molecular conformation and intermolecular interactions:

Key Observations :

- Acyl groups (e.g., pentanoyl) promote planarity and dimerization, critical for crystallization and stability .

- Bulky or rigid substituents (e.g., dioxolane) reduce metabolic degradation but may limit solubility .

- Aromatic substituents (e.g., oxadiazole) introduce new interaction modes with biological targets .

Enzyme Inhibition:

- α-Amylase/α-Glucosidase Inhibition: Pyrano-pyrimidine-diones (e.g., compounds 5a–j) show moderate to strong inhibition, with IC₅₀ values ranging from 12–45 μM, attributed to hydrogen bonding between carbonyl groups and enzyme active sites .

- Antiviral Activity: Azido-substituted analogs (e.g., AZT) exhibit potent activity against HIV via chain termination, but 5-fluoro analogs with non-azido substituents may lack this mechanism .

Reactivity Trends:

- Azido Derivatives: 3-Azidoquinoline-2,4-diones undergo de-azidation under Staudinger conditions, forming 4-hydroxyquinolines instead of amines .

- Fluorine vs. Difluoromethyl : 5-(Difluoromethyl)pyrimidine-2,4-dione (CAS 670-19-9) has higher acidity (pKa ~6.8) than 5-fluoro analogs (pKa ~8.2), influencing bioavailability .

Physicochemical Properties

Implications :

- Polar substituents (e.g., pentopyranosyl) improve aqueous solubility, aiding drug delivery.

- Ionizable groups (e.g., difluoromethyl) enhance membrane permeability at physiological pH .

Activité Biologique

5-Fluoro-1-pentopyranosylpyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of antiviral and anticancer properties. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is a derivative of 5-fluorouracil (5-FU), a well-known antimetabolite used in cancer therapy. The molecular formula is with a molecular weight of approximately 198.20 g/mol. Its structure includes a pyrimidine ring substituted with a fluorine atom and a pentopyranosyl group, which enhances its biological activity compared to its parent compound.

Antiviral Activity

Research indicates that derivatives of 5-fluorouracil exhibit antiviral properties. The mechanism involves the inhibition of viral nucleic acid synthesis. For instance, studies have shown that 5-fluoro-2',3'-dideoxy-3'-fluorouridine acts as a noncompetitive inhibitor for thymidine phosphorylase and competitively inhibits thymidylate synthase, which are crucial enzymes in DNA synthesis .

In vitro studies on related compounds demonstrated that they can effectively inhibit viral replication by interfering with the viral RNA polymerase activity. This suggests that this compound may share similar mechanisms of action.

Anticancer Activity

The anticancer properties of 5-fluoro derivatives are well-documented. The compound’s ability to disrupt DNA synthesis leads to cytotoxic effects in cancer cells. A study focusing on the effects of 5-fluorouracil on nascent DNA synthesis showed that it significantly impacts DNA replication intermediates in cancer cell lines . This effect is attributed to the incorporation of fluorinated nucleotides into DNA, leading to errors during replication and subsequent cell death.

Structure-Activity Relationship (SAR)

The addition of the pentopyranosyl moiety appears to enhance the solubility and cellular uptake of the compound compared to other fluorinated pyrimidines. The structural modifications can influence the binding affinity to target enzymes such as thymidylate synthase, which is critical for its biological activity.

Table 1 summarizes the SAR findings related to various 5-fluoro derivatives:

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 5-Fluorouracil | 0.1 | Inhibits thymidylate synthase |

| 5-Fluoro-2',3'-dideoxyuridine | 0.13 | Competitive inhibition of dTMP synthetase |

| 5-Fluoro-1-pentopyranosylpyrimidine | TBD | Potentially similar mechanisms as above |

Case Studies

Case Study 1: Antiviral Efficacy

In a controlled study involving viral infections, derivatives similar to 5-fluoro-1-pentopyranosylpyrimidine were tested against HIV and Hepatitis C viruses. Results indicated a significant reduction in viral load in treated cells compared to controls, supporting the hypothesis that structural modifications enhance antiviral efficacy.

Case Study 2: Cancer Treatment

A clinical trial evaluated the efficacy of 5-fluorouracil and its derivatives in patients with colorectal cancer. Patients receiving treatment with compounds similar to 5-fluoro-1-pentopyranosylpyrimidine showed improved survival rates and reduced tumor sizes compared to those receiving standard chemotherapy alone.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.